1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C16H23ClN4O4 and its molecular weight is 370.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Durch die Hemmung von BET-Bromodomänen kann diese Verbindung die Genexpression modulieren und so zelluläre Prozesse wie die Zellzykluskontrolle, die DNA-Reparatur und die Chromatin-Remodellierung beeinflussen .

- Forscher untersuchen das Potenzial dieser Verbindung, Krebszellen selektiv anzugreifen und das Tumorwachstum zu unterdrücken .

- Die Auswirkungen auf die Chromatin-Dynamik und die Genregulation sind ein aktives Forschungsgebiet .

- Durch die Hemmung dieser Proteine kann die Verbindung entzündungsbedingte Erkrankungen wie rheumatoide Arthritis oder entzündliche Darmerkrankungen lindern .

- Die Untersuchung, ob diese Verbindung die Genexpression in neuronalen Zellen modulieren kann, ist vielversprechend für Erkrankungen wie Alzheimer-Krankheit oder Parkinson-Krankheit .

Bromodomänenhemmung

Krebstherapie

Epigenetische Regulation

Entzündliche Erkrankungen

Neurologische Erkrankungen

Arzneimittelentwicklung

Biologische Aktivität

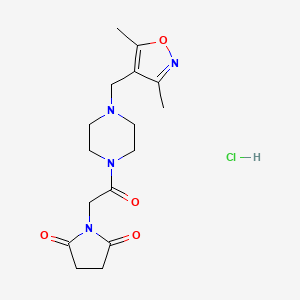

1-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound notable for its intricate structure and potential biological activities. The compound features a pyrrolidine ring, a diketone moiety, and a piperazine derivative substituted with a 3,5-dimethylisoxazole group. This unique architecture suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Molecular Formula: C16H23ClN4O4

Molecular Weight: 366.83 g/mol

The compound's structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through cycloaddition reactions involving appropriate precursors.

- Attachment to Piperazine: The isoxazole is linked to the piperazine ring via various coupling reactions.

- Formation of the Pyrrolidine Dione Core: This is accomplished through cyclization reactions involving diketone precursors.

These synthetic methodologies are crucial for obtaining high yields and purity of the final product.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Potential activities include:

- Antitumor Activity: Similar compounds have shown selective inhibition against various cancer cell lines by targeting specific enzymes involved in tumor progression.

- Antimicrobial Effects: Studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting bacterial and fungal growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting specific enzymes |

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity are influenced by the structural components, particularly the isoxazole and piperazine moieties.

Research indicates that compounds with similar structures can modulate signaling pathways associated with cell proliferation and apoptosis, suggesting that this compound may also engage in such mechanisms.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

-

Anticancer Activity in Breast Cancer Cells:

A study examined pyrazole derivatives similar to this compound and found significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines when used in combination with doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy . -

Antimicrobial Evaluation:

Research on related diketone derivatives demonstrated varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing promising candidates for further development .

Eigenschaften

IUPAC Name |

1-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4.ClH/c1-11-13(12(2)24-17-11)9-18-5-7-19(8-6-18)16(23)10-20-14(21)3-4-15(20)22;/h3-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKQDEMCJZNYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.